REACTION_CXSMILES
|
[CH3:1][CH3:2].[F:3][C:4]([F:11])([F:10])[C:5]([F:9])=[C:6]([F:8])[F:7]>>[F:3][C:4]([F:11])([F:10])[CH:5]([F:9])[C:6]([F:8])([F:7])[CH2:1][CH3:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=C(F)F)F)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Hastalloy-lined autoclave at a temperature of 280° C and under an initial total pressure of 150 atmospheres, a similar yield (76% based on hexafluoropropene consumed) of 1,1,1,2,3,3-hexafluoropentane
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Name
|
|
Type
|
|
Smiles
|
FC(C(C(CC)(F)F)F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |